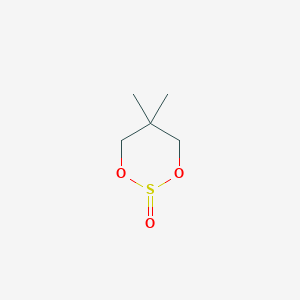

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

概要

説明

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: is an organic compound with the molecular formula C5H10O3S . It is a cyclic sulfone, characterized by a six-membered ring containing sulfur and oxygen atoms. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide typically involves the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions, often involving cooling and subsequent heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions include various sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Chemistry: In chemistry, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .

Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

作用機序

The mechanism of action of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

類似化合物との比較

- 1,3,2-Dioxathiolane 2-oxide

- 1,2-Ethylene sulfite

- Cyclic ethylene sulfite

Comparison: Compared to these similar compounds, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is unique due to its dimethyl substitution on the ring, which enhances its stability and reactivity. This structural feature makes it more versatile in various chemical reactions and applications .

生物活性

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide (CAS No. 1755-97-1) is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 166.20 g/mol

- InChI Key : TVAKWODGKZEADD-UHFFFAOYSA-N

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study published in Chemistry (Weinheim) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity is attributed to the presence of the dioxathiane ring structure, which can stabilize free radicals.

3. Cytotoxic Effects

Cytotoxicity studies conducted on several cancer cell lines have shown that this compound possesses notable cytotoxic effects. A study reported the following IC50 values:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate that the compound may inhibit cancer cell proliferation and could be explored further for potential anticancer therapies.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound against foodborne pathogens. The compound was incorporated into food matrices and tested for its ability to reduce microbial load during storage. Results showed a significant reduction in microbial counts over time compared to controls without the compound.

Case Study: Antioxidant Applications

A study investigated the use of this compound in food preservation. The incorporation of this compound into meat products demonstrated an extension of shelf life due to its antioxidant properties. The treated samples showed lower levels of lipid oxidation compared to untreated controls over a storage period of four weeks.

特性

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWNQWVADQDHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-85-6 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure determination of cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide?

A1: Determining the crystal structure of this specific isomer of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide provides valuable insights into the molecule's three-dimensional conformation. The study reveals that the six-membered sulfite ring adopts a twisted conformation, with the S=O group in an isoclinal position and the tert-butyl groups in pseudoequatorial positions []. This information contributes to a better understanding of the structural features and potential reactivity of this class of compounds.

Q2: What is the conformation of the sulfite ring in this compound?

A2: The research states that the six-membered sulfite ring in cis-4,trans-6-Di-tert-butyl-5,5-dimethyl-1,3,2-dioxathiane 2-oxide adopts a twisted conformation []. This is in contrast to a chair or boat conformation, suggesting potential steric interactions between the substituents on the ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。